molecular formula C20H24N2O B579715 Taberpsychine CAS No. 19452-84-7

Taberpsychine

Cat. No. B579715
CAS RN: 19452-84-7
M. Wt: 308.425
InChI Key: HKVAGGQESSDYDU-ULEQMKIASA-N
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Description

Taberpsychine is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .


Synthesis Analysis

The synthesis of Taberpsychine involves the stereoselective transformation of ajmaline into a new Gelsemium alkaloid, (19Z)-taberpsychine . This process is described in detail in a paper published in the Journal of the Chemical Society . Another paper discusses a structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids .


Molecular Structure Analysis

The molecular structure of Taberpsychine is C20H24N2O . It is a tetracyclic oxindole alkaloid . Oxindole alkaloids are a class of alkaloids which contain an indole nucleus and are produced by a large number of plants .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Taberpsychine include a Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane common intermediate, a SmI2 mediated coupling to fuse the aza-bridged E-ring, and stereoselective olefinations to install either the 19- or 19-Z terminal alkenes present in the natural alkaloids .

Scientific Research Applications

  • Alkaloid Identification and Structure Elucidation : The identification of Taberpsychine as a new alkaloid and its structural analysis was first reported in 1971. This foundational research laid the groundwork for further studies into its properties and potential applications (Burnell & Medina, 1971).

  • Synthetic Reproduction : A significant advancement in the study of Taberpsychine is the total synthesis of its natural form. This has allowed for more extensive research and potential pharmaceutical applications by providing a consistent and controlled source of the compound (Kerkovius & Kerr, 2018).

  • Chemical Analyses and Derivative Studies : Further chemical analyses have led to the identification of Taberpsychine derivatives, providing insights into the structural diversity and potential variations of this compound for various applications (Lim et al., 2009).

  • Biomimetic Transformations : Research on biomimetic transformations of ajmaline into minor Gelsemium alkaloids, including 19Z-anhydrovobasinediol [(19Z)-taberpsychine], has provided valuable insights into the chemical pathways and potential medicinal uses of these compounds (Kitajima et al., 1991).

Future Directions

The future directions of research on Taberpsychine could involve further exploration of its synthesis, mechanism of action, and potential applications. There is a potential for the development of new synthetic methods and the discovery of new biological activities .

properties

IUPAC Name

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAGGQESSDYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 85086877

Citations

For This Compound
137
Citations
P Magnus, B Mugrage, MR DeLuca… - Journal of the American …, 1990 - ACS Publications
The total synthesis of the Gelsemium alkaloids (+)-koumine (2),(+)-taberpsychine (4), and (+)-koumidine (50) has been accomplished starting from (S)-(-)-tryptophan (21). All the …
Number of citations: 95 pubs.acs.org
P Magnus, B Mugrage, M DeLuca… - Journal of the American …, 1989 - ACS Publications
… Comparison of (+)-2 with an authentic sample of (-)-2 (*H NMR, MS, IR, mp) equal and opposite [a]25D +296 (c 0.110 in MeOH) confirmed the identity of taberpsychine and in particular …
Number of citations: 60 pubs.acs.org
JK Kerkovius, MA Kerr - Journal of the American Chemical Society, 2018 - ACS Publications
We report the total synthesis of the natural products isodihydrokoumine and (19Z)-taberpsychine in 11 steps each and (4R)-isodihydrokoumine N 4 -oxide in 12 steps from commercially …
Number of citations: 27 pubs.acs.org
KH Lim, KM Sim, GH Tan, TS Kam - Phytochemistry, 2009 - Elsevier
… We now wish to report the isolation of four new tetracyclic oxindole alkaloids (1–4) and a new taberpsychine derivative (5) from the same plant. … The structure of taberpsychine …
Number of citations: 28 www.sciencedirect.com
PD Bailey, NR McLay - Tetrahedron letters, 1991 - Elsevier
The reaction of (L)-tryptophan methyl ester with methyl 4-oxobutanoate under conditions of kinetic control gave a high yield of the cis-1,3-disubstituted tetrahydro-β-carboline (6); a …
Number of citations: 37 www.sciencedirect.com
PD Bailey, NR McLay - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
By employing the kinetically controlled Pictet–Spengler reaction L-tryptophan was used as the chiral starting material for the synthesis of the cis-1,3-disubstituted tetrahydro-β-carboline …
Number of citations: 38 pubs.rsc.org
M Kitajima, H Takayama, S Sakai - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… Ajmaline was converted into new Gelsemiurn alkaloids, 1 9Z-anhydrovobasinediol [ (1 9Z) taberpsychine] and N-demethoxyrankinidine, via koumidine along the biomimetic sequence …
Number of citations: 24 pubs.rsc.org
H Takayama, M Kitajima… - Journal of the …, 1989 - pubs.rsc.org
… Partial Synthesis and the Absolute Configuration of Two New Gelsemiurn Alkaloids, Koumidine and (1 92)-Taberpsychine … Recently we elucidated the structure of a minor …
Number of citations: 19 pubs.rsc.org
PR Benoin, RH Burnell, JD Medina - Tetrahedron Letters, 1968 - Elsevier
A specie of Tabsrnaemontana, Identified as psvchotrifolla H 8 K (Botanical a_* Institute, Caracas) found in the Canaima region of Venezuela has effordad a previously unknown alkaloid …
Number of citations: 10 www.sciencedirect.com
Z Liu, F Xu - Tetrahedron letters, 1989 - Elsevier
… koumidine 1 and (+)taberpsychine 2 121 prompts us to report our recent result on the total synthesis of the title compound 3. Based on the transformation of (-)taberpsychine to natural (-)…
Number of citations: 26 www.sciencedirect.com

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